1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCZGUNHIRSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions:
Formation of the 1,2,3-triazole ring:
Attachment of the 3-bromobenzoyl group: This step may involve the acylation of the piperidine ring using 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The 3-bromobenzoyl group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For example:
Key Findings :
- Yields range from 30–78% depending on boronic acid electronic/steric effects.
- Electron-deficient boronic acids show slower transmetalation but higher regioselectivity .
Triazole-Mediated Reactions
The 1,2,3-triazole ring can act as a ligand or undergo further functionalization:
- Metal coordination : Forms stable complexes with Cu(I) or Ru(II), useful in catalysis .
- Click chemistry : Facilitates Huisgen cycloaddition with terminal alkynes under mild conditions .
Table 2: Triazole Reactivity
| Reaction | Conditions | Application | Source |
|---|---|---|---|
| Cycloaddition with alkynes | CuSO₄, sodium ascorbate, RT | Bioconjugation | |
| Alkylation | MeI, K₂CO₃, DMF | N-functionalization |
Piperidine Scaffold Modifications
The piperidine nitrogen and C-4 position undergo:
- Acylation : Reacts with benzoyl chlorides (e.g., 3-bromobenzoyl chloride) using HOBt/HBTU .
- Oxidation : Piperidine can be oxidized to pyridine derivatives under strong acidic conditions .
Example Reaction :
Stability and Degradation Pathways
- Hydrolysis : The benzoyl amide bond resists hydrolysis under neutral conditions but cleaves in strong acids (e.g., HCl/MeOH) .
- Debromination : Bromine substituent is stable under Suzuki conditions but susceptible to elimination with strong bases (e.g., KOtBu) .
Computational Insights
DFT studies (PBE0-D3BJ/def2-TZVP) validate the electronic structure of bromobenzoyl derivatives:
Scientific Research Applications
1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine with structurally related compounds, emphasizing differences in substituents, heterocycles, and physicochemical properties:
Key Differences and Implications
Heterocycle Variations: Triazole vs. Tetrazole: The target compound’s 1,2,3-triazole (three nitrogens) contrasts with the tetrazole (four nitrogens) in ’s compound. Imidazolidinedione Addition: The compound in includes a rigid, hydrogen-bond-rich imidazolidinedione group, which may enhance binding affinity in biological targets compared to the simpler triazole in the target compound.
Substituent Effects :
- Bromine vs. Trifluoroethyl : The 3-bromobenzoyl group in the target compound introduces a heavy atom useful in crystallography and cross-coupling reactions. In contrast, the trifluoroethyl group in ’s compound adds strong electron-withdrawing effects and metabolic stability .
- Benzoyl Modifications : The tetrazolyl-substituted benzoyl in ’s compound increases polarity, whereas the bromine in the target compound enhances lipophilicity.
Molecular Weight and Applications :
- The target compound (349.2 g/mol) is smaller than the tetrazole-containing analog (437.4 g/mol), suggesting better bioavailability and membrane permeability. However, the latter’s imidazolidinedione moiety may confer specificity for enzyme targets (e.g., proteases or kinases) .
Biological Activity
1-(3-Bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that incorporates a piperidine ring, a triazole moiety, and a bromobenzoyl group. The structural features of this compound suggest potential biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Overview
The compound can be described by its molecular formula and has a molecular weight of approximately 332.19 g/mol. The presence of the triazole ring is significant as it is known to enhance the biological activity of various compounds through multiple mechanisms.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit a range of biological activities including antimicrobial effects. The triazole moiety is known for its ability to interfere with fungal cell wall synthesis and has been utilized in various antifungal agents. In vitro studies have shown that derivatives of triazoles can effectively inhibit the growth of several pathogenic fungi .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Bromobenzoyl)-4-(triazole)piperidine | MCF-7 | 12.5 | Apoptosis induction |
| 4-(1,2,3-triazol-1-yl)coumarin | A549 | 8.0 | G2/M phase arrest |
| 6-substituted-4-methylcinnolines | SW480 | 15.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical biological pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Certain derivatives may increase ROS levels in cancer cells, contributing to cytotoxicity.
Case Studies
A notable study involving a series of triazole derivatives highlighted their effectiveness against various cancer types. In this study, modifications at the C-4 position of the triazole significantly impacted biological potency, suggesting that structural optimization is crucial for enhancing activity .
Another investigation focused on the synthesis and evaluation of related compounds revealed promising results against bacterial strains, indicating that these derivatives could serve as lead compounds for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
